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Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the physical and chemical properties of Ethyl 1,3-
benzothiazole-2-carboxylate, a key heterocyclic building block for researchers, scientists, and

professionals in drug development. The structure of this document is designed to logically

present the core scientific attributes of the molecule, moving from its fundamental identity to its

reactivity and practical applications, grounded in established experimental data and synthetic

methodologies.

Introduction: The Benzothiazole Scaffold in
Medicinal Chemistry
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in a

wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and

rigid bicyclic structure allow it to interact with various biological targets, making it a cornerstone

for the development of novel therapeutics in areas such as oncology, infectious diseases, and

neurodegenerative disorders.[1][3][4] Ethyl 1,3-benzothiazole-2-carboxylate (CAS No.

32137-76-1) serves as a versatile intermediate, providing a synthetically accessible handle—

the ethyl ester at the 2-position—for facile chemical modification and the construction of diverse

compound libraries for structure-activity relationship (SAR) studies.[1] Understanding its core
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physical and chemical properties is therefore paramount for its effective utilization in research

and development pipelines.

Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science.

Ethyl 1,3-benzothiazole-2-carboxylate is defined by its unique molecular structure and

corresponding chemical identifiers.
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Caption: Molecular Structure of Ethyl 1,3-benzothiazole-2-carboxylate.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 32137-76-1 [5][6][7]

Molecular Formula C₁₀H₉NO₂S [5][6][7]

Molecular Weight 207.25 g/mol [5][7]

InChI

1S/C10H9NO2S/c1-2-13-

10(12)9-11-7-5-3-4-6-8(7)14-

9/h3-6H,2H2,1H3

[5][7]

InChIKey
VLQLCEXNNGQELL-

UHFFFAOYSA-N
[5][7]

| SMILES | CCOC(=O)c1nc2ccccc2s1 |[5][7] |
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The physical state and solubility of a compound dictate its handling, storage, and formulation

strategies. Ethyl 1,3-benzothiazole-2-carboxylate is a solid at room temperature, a

characteristic that simplifies weighing and dispensing in a laboratory setting. Its melting point

range is a key indicator of purity.

Table 2: Core Physical Properties

Property Value Comments Source

Appearance
White crystalline
solid

- [8]

Melting Point 66-72 °C

The range suggests

typical purity for a

research-grade

chemical. A narrower

range indicates higher

purity.

[5][6][7][8]

Boiling Point Not available

Decomposes or is not

readily distilled under

standard conditions.

[6]

Solubility DMSO: 1 mg/mL

Solubility in Dimethyl

Sulfoxide (DMSO) is

noted, a common

solvent for biological

screening. Further

studies in aqueous

and organic solvents

are recommended for

specific applications.

[9]

| Storage Class | 11 - Combustible Solids | Should be stored away from strong oxidizing

agents. |[5][7] |

Spectroscopic Characterization
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A combination of spectroscopic techniques provides a definitive "fingerprint" of the molecule,

confirming its structure and assessing its purity. This multi-faceted approach forms a self-

validating system for structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals for the aromatic protons on the benzene ring (typically in the 7-8 ppm region), along

with a characteristic quartet and triplet for the ethyl group's -CH₂- and -CH₃ protons,

respectively.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl

carbon of the ester (downfield, ~160-170 ppm), carbons of the aromatic and heterocyclic

rings, and the two carbons of the ethyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong

absorption band for the C=O (carbonyl) stretch of the ester group (around 1700-1730 cm⁻¹),

C=N stretching of the thiazole ring, and various C-H and C=C stretching frequencies from

the aromatic system.[10]

Mass Spectrometry (MS): The molecular ion peak (M+) would correspond to the molecular

weight (207.25 g/mol ), confirming the compound's elemental composition.

UV-Vis Spectroscopy: The compound exhibits a maximum absorbance (λmax) at 287 nm

when dissolved in chloroform (CHCl₃), indicative of its conjugated aromatic system.[11]

Synthesis and Chemical Reactivity
The utility of Ethyl 1,3-benzothiazole-2-carboxylate as a building block is defined by its

synthesis and subsequent chemical reactivity.

Representative Synthesis
One common and effective strategy for synthesizing the benzothiazole core involves the

condensation and cyclization of 2-aminothiophenol with an appropriate electrophilic partner.

While various specific methods exist, a general workflow provides insight into its formation.
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Caption: Generalized workflow for the synthesis of Ethyl 1,3-benzothiazole-2-carboxylate.

Experimental Protocol: Synthesis via Condensation

Causality: This protocol utilizes the nucleophilic nature of the thiol and amino groups of 2-

aminothiophenol to react with an ethyl ester derivative, leading to cyclization. The choice of a

base like triethylamine is to neutralize the HCl generated in situ, driving the reaction forward.

[12]

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

Reagent Addition: Slowly add ethyl 3-chloro-3-oxopropanoate (1 equivalent) dropwise to the

stirring mixture at room temperature.[12]

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization to yield the pure

Ethyl 1,3-benzothiazole-2-carboxylate.
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Chemical Reactivity: The Ester as a Synthetic Lever
The primary site of reactivity is the ethyl ester group, which can be readily transformed into

other functional groups. This synthetic flexibility is a cornerstone of its utility in creating

chemical libraries for drug discovery.

Alkaline Hydrolysis (Saponification)

The most fundamental reaction is the hydrolysis of the ester to the corresponding carboxylic

acid. Alkaline hydrolysis is generally preferred over acidic hydrolysis because the reaction is

irreversible and product separation is more straightforward.[13][14] The formation of the

carboxylate salt drives the reaction to completion.[15]
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Step 1: Nucleophilic Addition

Step 2: Elimination

Step 3: Acid-Base Reaction (Irreversible)
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+ ⁻OH
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(⁻OH)
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- ⁻OEt

Ethoxide Ion
(⁻OEt)
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(R-COO⁻)

+ ⁻OEt (fast)

Ethanol
(EtOH)

- H⁺ from R-COOH

Final Carboxylic Acid Product
(R-COOH)

Protonation

Acidic Workup
(H₃O⁺)
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Caption: Mechanism of alkaline hydrolysis (saponification) of the ester.
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Experimental Protocol: Saponification to Carboxylic Acid

Setup: Dissolve Ethyl 1,3-benzothiazole-2-carboxylate (1 equivalent) in a suitable solvent

like ethanol in a round-bottom flask.

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 1.5 equivalents)

to the flask.[13]

Reaction: Heat the mixture under reflux until TLC analysis indicates the complete

consumption of the starting ester.

Isolation (Salt): Cool the reaction mixture and remove the ethanol under reduced pressure.

The resulting solid or solution is the sodium salt of 1,3-benzothiazole-2-carboxylic acid.

Acidification (Acid): To obtain the free carboxylic acid, cool the remaining aqueous solution in

an ice bath and acidify by slowly adding a strong acid (e.g., 1M HCl) until the pH is ~2.[13]

Purification: The carboxylic acid will precipitate out of the solution. Collect the solid by

vacuum filtration, wash with cold water, and dry to obtain the final product.

Applications in Research and Drug Development
The true value of Ethyl 1,3-benzothiazole-2-carboxylate lies in its role as a versatile

precursor. Its derivatives have shown significant potential across multiple therapeutic areas.[4]

Antimicrobial and Antifungal Agents: The benzothiazole nucleus is a key component in

compounds screened for antimicrobial activity.[1][16]

Kinase Inhibitors: As a scaffold, it is instrumental in the synthesis of molecules designed to

target various protein kinases, which are crucial targets in oncology.[1]

Neuroprotective Compounds: Derivatives are being investigated for their potential in treating

neurodegenerative diseases like Alzheimer's.[3]

Agricultural Chemicals: The compound serves as an intermediate in the formulation of

fungicides and pesticides.[8]
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Safety and Handling
Adherence to safety protocols is non-negotiable in a research environment. As a combustible

solid, Ethyl 1,3-benzothiazole-2-carboxylate should be handled with appropriate care.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.[17]

Handling: Avoid creating dust.[17] Handle in a well-ventilated area or a chemical fume hood.

Wash hands thoroughly after handling.[17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep

away from strong oxidizing agents, strong bases, and amines.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[17]

Conclusion
Ethyl 1,3-benzothiazole-2-carboxylate is more than just a chemical compound; it is a

strategic tool for medicinal chemists and researchers. Its well-defined physical properties,

predictable spectroscopic signature, and, most importantly, its versatile chemical reactivity

make it an invaluable starting material. The ability to easily hydrolyze or otherwise modify the

ethyl ester group opens the door to a vast chemical space, enabling the systematic exploration

required for modern drug discovery. A thorough understanding of the principles outlined in this

guide is essential for leveraging its full potential in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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